molecular formula C11H12N4O2 B1626620 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 93270-70-3

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B1626620
CAS RN: 93270-70-3
M. Wt: 232.24 g/mol
InChI Key: UNXFSPAKALIOIR-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound with a molecular formula C11H11N3O3. It is also known as ZM 241385 and is a highly selective antagonist of adenosine A2a receptors. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as Parkinson's disease, cancer, and inflammation.

Scientific Research Applications

Synthesis and Biological Applications

  • Cytotoxicity and Anticancer Potential : A series of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, were synthesized and demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest potential antitumor properties and open avenues for cancer therapy research (Hassan, Hafez, & Osman, 2014).

  • Antiprotozoal Activity : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from similar imidazole precursors, have shown significant antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds exhibited high in vitro potency and remarkable in vivo activity in mouse models, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

  • Enzymatic Polymerization : The compound 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and its triphosphate derivative were synthesized from 2'-deoxyinosine. These compounds were used for enzymatic polymerization, illustrating the potential of such compounds in nucleic acid research and biotechnology applications (Pochet & D'ari, 1990).

Chemical Synthesis and Drug Development

  • Synthetic Pathways and Chemical Properties : Research has focused on the synthesis, characterization, and study of various derivatives of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide for their potential application in developing new therapeutic agents. This includes the exploration of its acylation reactions, offering insights into selective functionalization strategies for drug synthesis and development (Mokrushin et al., 1984).

properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)15-6-14-9(10(15)12)11(13)16/h2-6H,12H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXFSPAKALIOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546128
Record name 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

CAS RN

93270-70-3
Record name 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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